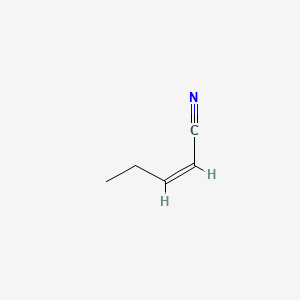
4-(4-Ethylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO . It has an average mass of 213.275 Da and a monoisotopic mass of 213.115356 Da .
Molecular Structure Analysis
The molecular structure of 4-(4-Ethylphenoxy)aniline consists of a benzene ring attached to an amine group and an ethylphenoxy group . It has two hydrogen bond acceptors, two hydrogen bond donors, and three freely rotating bonds .Physical And Chemical Properties Analysis
4-(4-Ethylphenoxy)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 345.5±35.0 °C at 760 mmHg, and a flash point of 164.8±19.2 °C . It has a molar refractivity of 66.5±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 195.1±3.0 cm3 .Applications De Recherche Scientifique
Electrochemical Synthesis and Applications
Electrochemical synthesis of novel polymers based on aniline derivatives has been explored for their potential applications in dye-sensitized solar cells. A study demonstrated that polymers synthesized from aniline derivatives, when combined with graphene, exhibit enhanced energy conversion efficiency compared to traditional platinum counter electrodes, indicating their potential in photovoltaic applications (Shahhosseini et al., 2016).
Environmental Remediation
The degradation of aniline and its derivatives in aqueous solutions through ultrasonic irradiation has been investigated. The study indicates that the degradation process is influenced by the pH of the solution, showcasing the importance of physical properties and charge of molecules in the sonochemical degradation of chemical contaminants. This suggests potential applications in the treatment of water contaminated with aniline derivatives (Jiang et al., 2002).
Spectroscopic and Theoretical Studies
Research into the vibrational, geometrical, and electronic properties of substituted N-phenoxyethylanilines through infrared spectroscopy and theoretical calculations has provided insights into their molecular behavior. These studies have implications for the design and synthesis of materials with specific electronic or photonic properties (Finazzi et al., 2003).
Catalytic Applications
Studies have also explored the use of aniline derivatives in catalysis. For example, superparamagnetic Fe3O4 nanoparticles have been used as catalysts for the oxidation of phenolic and aniline compounds, highlighting their potential in environmental remediation and the chemical industry (Zhang et al., 2009).
Sensor Development
The development of sensors for detecting biomarkers in human urine has utilized metal-organic frameworks modified with aniline derivatives. Such sensors offer high sensitivity and selectivity for biomarkers like 4-Aminophenol, which is significant for monitoring exposure to harmful substances (Jin & Yan, 2021).
Propriétés
IUPAC Name |
4-(4-ethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZDEKXXWFNXMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427969 |
Source


|
| Record name | 4-(4-ethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenoxy)aniline | |
CAS RN |
41295-21-0 |
Source


|
| Record name | 4-(4-ethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














